(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid
Overview
Description
(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butyloxycarbonyl (Boc) protected amino group and a chlorine atom. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.
Boronic Acid Formation: The boronic acid moiety is introduced via a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B2Pin2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4, Na2CO3), solvents (e.g., toluene, ethanol).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl or styrene derivatives.
Deprotection: Free amino pyridine derivatives.
Scientific Research Applications
(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases . The Boc-protected amino group can be deprotected to reveal a free amine, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-tert-butoxycarbonylamino)pyridine
- 2-(N-tert-butoxycarbonylamino)-3-methylpyridine
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
(5-((tert-Butoxycarbonyl)amino)-2-chloropyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amino group on the same pyridine ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-7-5-13-8(12)4-6(7)11(16)17/h4-5,16-17H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOGFXZJXFJTSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724477 | |
Record name | {5-[(tert-Butoxycarbonyl)amino]-2-chloropyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006689-23-1 | |
Record name | {5-[(tert-Butoxycarbonyl)amino]-2-chloropyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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